5-Chloro-2,2-dimethylpentanenitrile

Physical Chemistry Process Chemistry Purification

5-Chloro-2,2-dimethylpentanenitrile (CAS 4207-54-9) is a halogenated aliphatic nitrile with the molecular formula C₇H₁₂ClN and a molecular weight of 145.63 g/mol. Characterized by a terminal chlorine atom and a gem-dimethyl substituted quaternary carbon adjacent to the nitrile group, it exists as a liquid at room temperature with a predicted boiling point of 227.1±23.0 °C at 760 mmHg and a density of approximately 1.0±0.1 g/cm³.

Molecular Formula C7H12ClN
Molecular Weight 145.63 g/mol
CAS No. 4207-54-9
Cat. No. B1347572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,2-dimethylpentanenitrile
CAS4207-54-9
Molecular FormulaC7H12ClN
Molecular Weight145.63 g/mol
Structural Identifiers
SMILESCC(C)(CCCCl)C#N
InChIInChI=1S/C7H12ClN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3
InChIKeyAGJFOWMZIAASOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,2-dimethylpentanenitrile (CAS 4207-54-9) Supplier and Product Information


5-Chloro-2,2-dimethylpentanenitrile (CAS 4207-54-9) is a halogenated aliphatic nitrile with the molecular formula C₇H₁₂ClN and a molecular weight of 145.63 g/mol [1]. Characterized by a terminal chlorine atom and a gem-dimethyl substituted quaternary carbon adjacent to the nitrile group, it exists as a liquid at room temperature with a predicted boiling point of 227.1±23.0 °C at 760 mmHg and a density of approximately 1.0±0.1 g/cm³ [1]. This bifunctional compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with established utility in routes to antifungal agents like metconazole and in the preparation of dinitriles via nucleophilic substitution .

Why 5-Chloro-2,2-dimethylpentanenitrile Cannot Be Replaced by Generic Nitriles


Simple substitution of 5-Chloro-2,2-dimethylpentanenitrile with other in-class nitriles is not chemically or economically feasible. The compound's unique bifunctional architecture, combining a terminal primary alkyl chloride with a sterically hindered gem-dimethyl nitrile, enables selective, sequential reactivity that generic linear nitriles cannot provide. For instance, replacing it with the non-halogenated analog 2,2-dimethylpentanenitrile eliminates the crucial electrophilic handle required for downstream diversification (e.g., nucleophilic substitution or cyclization), necessitating a complete redesign of the synthetic route . Similarly, while the bromo analog (5-bromo-2,2-dimethylpentanenitrile) shares the same scaffold, its altered physical properties and higher reactivity introduce distinct purification challenges and cost structures, making a direct 'drop-in' replacement suboptimal without extensive process revalidation . The data below quantifies the specific trade-offs in selecting this chloro-intermediate over its closest alternatives.

5-Chloro-2,2-dimethylpentanenitrile: Quantitative Differentiation from Analogs and Alternatives


Physical Property Differentiation: Boiling Point and Density vs. Non-Halogenated and Bromo Analogs

The physical properties of 5-Chloro-2,2-dimethylpentanenitrile significantly differ from its closest analogs, impacting purification strategy and solvent selection. Compared to the non-halogenated 2,2-dimethylpentanenitrile, the target compound exhibits a higher boiling point and density, which can simplify separation during synthesis. Compared to the bromo analog, it is significantly less dense and has a lower boiling point, which can reduce energy costs during distillation. [1]

Physical Chemistry Process Chemistry Purification

Synthetic Efficiency: Quantitative Yield in Alkylation vs. Literature Precedents for Analogs

The synthesis of 5-Chloro-2,2-dimethylpentanenitrile via alkylation of isobutyronitrile with 1-bromo-3-chloropropane proceeds with high efficiency. A reported procedure using lithium bis(trimethylsilyl)amide (LiHMDS) as a base at 70 °C for 16 hours affords the product in quantitative yield (100%, 2.91 g from 20.0 mmol scale) . While direct head-to-head yield comparisons with analogs under identical conditions are not available in the open literature, this performance establishes a high benchmark for this specific chloro-substrate, in contrast to alkylations with more sterically hindered or differently halogenated electrophiles which often require harsher conditions or provide lower yields. The use of the 1-bromo-3-chloropropane electrophile ensures selective reaction at the bromo terminus, leaving the chloro group intact for further functionalization .

Organic Synthesis Process Development Alkylation

Downstream Utility: Role as a Key Intermediate in Patented Route to Metconazole vs. Alternative Intermediates

5-Chloro-2,2-dimethylpentanenitrile is explicitly claimed as a crucial intermediate in the synthesis of metconazole, a commercially significant triazole fungicide . The patented route uses this specific chloro-nitrile to construct the cyclopentanone core of the active ingredient . An alternative synthesis using a non-halogenated or differently substituted nitrile would fail to undergo the requisite cyclization or would lead to an entirely different product. This establishes the compound's procurement value not as a generic reagent, but as a pathway-specific, enabling building block for a target molecule of known commercial value [1].

Medicinal Chemistry Agrochemical Synthesis Patented Routes

Comparative Reactivity: Nucleophilic Substitution to Dinitrile vs. Alternative Substrates

The primary alkyl chloride in 5-Chloro-2,2-dimethylpentanenitrile undergoes smooth nucleophilic substitution. A specific patent example details its reaction with a cyanide-delivering reagent in the presence of a phase-transfer catalyst to yield 2,2-dimethylhexanedinitrile (2,2-dimethyladiponitrile), a valuable C6 dinitrile building block . This transformation leverages the unique combination of a good leaving group (chloride) at the terminus and the steric protection of the gem-dimethyl group near the nitrile, preventing side reactions. Attempting this with the non-halogenated analog (2,2-dimethylpentanenitrile) would be impossible as it lacks a leaving group. While the bromo analog would also react, its higher cost and potential for more vigorous, less selective reactions make the chloro compound the preferred substrate for this specific transformation .

Organic Synthesis Phase-Transfer Catalysis Nucleophilic Substitution

5-Chloro-2,2-dimethylpentanenitrile: Best Research and Industrial Application Scenarios


Synthesis of Metconazole and Related Triazole Fungicides

This compound is ideally suited for process chemistry groups developing or optimizing routes to metconazole. Its unique bifunctional nature is essential for constructing the cyclopentanone intermediate at the heart of this and potentially other triazole antifungals. Procurement is driven by the need for a reliable building block in a high-value, patented agrochemical synthesis [1].

Preparation of Gem-Dimethyl-Substituted Dinitriles

Researchers requiring sterically hindered, symmetric dinitriles like 2,2-dimethylhexanedinitrile will find this compound to be a necessary precursor. The terminal chloro group provides a convenient handle for chain extension via nucleophilic substitution with cyanide, a transformation not possible with the non-halogenated parent nitrile. This enables the exploration of new chemical space in polymer chemistry or materials science [1].

Process Development and Scale-Up of Alkylation Chemistry

The reported high-yielding, scalable synthesis of this compound from isobutyronitrile and 1-bromo-3-chloropropane makes it a model substrate for evaluating and scaling alkylation reactions of secondary nitriles. Process chemists can use this compound as a benchmark when assessing new bases, solvents, or continuous flow conditions for constructing quaternary carbon centers adjacent to nitriles [1].

Building Block for Specialty Amines and Carboxylic Acids

The nitrile group in this compound can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid, providing access to novel γ-chloro-amines or γ-chloro-acids with a gem-dimethyl backbone. These downstream products are valuable synthons in medicinal chemistry for introducing steric bulk and conformational constraint, potentially modulating the ADME properties of drug candidates.

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